- Palladium-catalyzed aromatic amination of aryl halides by means of aminotin compoundsNippon Kagaku Kaishi, 1985, (3), 547-51,
Cas no 91-67-8 (N,N-Diethyl-m-toluidine)

N,N-Diethyl-m-toluidine 化学的及び物理的性質
名前と識別子
-
- N,N-Diethyl-3-methylaniline
- N,N-Diethyl-m-toluidine
- N,N-dimethyl-m-toluidine
- N,N-Diethyl-m-toluidine [for Biochemical Research]
- 3-Methyl-N,N-diethylaniline
- 3-Diethylaminotoluene
- DMT
- m-Toluidine,N,N-diethyl- (6CI,7CI,8CI)
- 1-(Diethylamino)-3-methylbenzene
- 3-(Diethylamino)-1-methylbenzene
- 3-(Diethylamino)toluene
- 3-(N,N-Diethylamino)toluene
- N,N-Diethyl-m-methylaniline
- NSC 96629
- m-Methyl(diethylamino)benzene
- m-Methyl-N,N-diethylaniline
- N,N-二乙基间甲苯胺
- Benzenamine, N,N-diethyl-3-methyl-
- N,N-Diethyl-m-toluidinium ion
- m-Toluidine, N,N-diethyl-
- meta-Methyl(diethylamino)benzene
- N,N-Diethyl-3-methylbenzenamine
- CIPVVROJHKLHJI-UHFFFAOYSA-N
- meta-Toluidine, N,N-d
- 3-Methyl-N,N-diethylbenzenamine
- ADAL1085203
- EN300-20531
- AI3-28462
- SCHEMBL457496
- Benzenamine,N-diethyl-3-methyl-
- FT-0629480
- n,n-diethyl-m-toluidin
- meta-Toluidine, N,N-diethyl-
- CHEMBL3561120
- DTXCID5031183
- N,N-diethyl-N-(3-methylphenyl)amine
- UNII-E5635R949A
- BS-18948
- 91-67-8
- meta-Toluidine, N,N-diethyl- (6CI,7CI,8CI)
- CS-W014316
- D0532
- Z104478590
- W-100302
- EINECS 202-089-3
- E5635R949A
- F16460
- InChI=1/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H
- N,N-Diethyl-m-toluidine, >=99.0% (GC)
- NSC-96629
- D3868
- Tox21_304015
- AKOS009031464
- NCGC00357228-01
- m-Toluidine,N-diethyl-
- AC-11303
- LS-28256
- NSC96629
- MFCD00035795
- CAS-91-67-8
- DTXSID1052610
- m-Toluidine, N,N-diethyl- (6CI, 7CI, 8CI)
- N,N-Diethyl-3-methylbenzenamine (ACI)
- aniline, N,N-diethyl-3-methyl-
- NS00039404
-
- MDL: MFCD00035795
- インチ: 1S/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3
- InChIKey: CIPVVROJHKLHJI-UHFFFAOYSA-N
- ほほえんだ: C1C=C(C)C=C(N(CC)CC)C=1
計算された属性
- せいみつぶんしりょう: 163.13600
- どういたいしつりょう: 163.1361
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- 色と性状: 無色または淡黄色の液体。
- 密度みつど: 0.92
- ゆうかいてん: 46.25°C (estimate)
- ふってん: 107°C/11mmHg(lit.)
- フラッシュポイント: 101 ºC
- 屈折率: 1.535-1.537
- PSA: 3.24000
- LogP: 2.84120
- ようかいせい: エタノールやエーテルと混和することができます。
- FEMA: 2744
N,N-Diethyl-m-toluidine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H301,H311,H331,H411
- 警告文: P261,P273,P280,P301+P310,P311
- 危険物輸送番号:UN 1708 6.1/PG 2
- WGKドイツ:2
- 危険カテゴリコード: R20/21/22;R36/37/38
- セキュリティの説明: S24/25-S61-S45-S36/37-S28
- RTECS番号:CX9869375
-
危険物標識:
- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
- リスク用語:R20/21/22; R36/37/38
N,N-Diethyl-m-toluidine 税関データ
- 税関コード:2921430090
- 税関データ:
中国税関コード:
2921430090概要:
2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)
要約:
HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
N,N-Diethyl-m-toluidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0532-25ml |
N,N-Diethyl-m-toluidine |
91-67-8 | 99.0%(GC&T) | 25ml |
¥150.0 | 2023-09-02 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3868-5G |
N,N-Diethyl-m-toluidine [for Biochemical Research] |
91-67-8 | >99.0%(GC) | 5g |
¥320.00 | 2024-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N69950-25g |
N,N-Diethyl-3-methylaniline |
91-67-8 | 25g |
¥56.0 | 2021-09-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046709-1kg |
N,N-Diethyl-3-methylaniline |
91-67-8 | 95% | 1kg |
¥374.00 | 2024-04-25 | |
Enamine | EN300-20531-0.25g |
N,N-diethyl-3-methylaniline |
91-67-8 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N69950-100g |
N,N-Diethyl-3-methylaniline |
91-67-8 | 100g |
¥156.0 | 2021-09-04 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D140168-1g |
N,N-Diethyl-m-toluidine |
91-67-8 | >99.0%(GC) | 1g |
¥29.00 | 2021-05-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3868-5g |
N,N-Diethyl-m-toluidine |
91-67-8 | 99.0%(GC) | 5g |
¥375.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | LV555-25ml |
N,N-Diethyl-m-toluidine |
91-67-8 | 99% | 25ml |
¥80.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3868-1g |
N,N-Diethyl-m-toluidine |
91-67-8 | 99.0%(GC) | 1g |
¥140.0 | 2022-06-10 |
N,N-Diethyl-m-toluidine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Process for producing N,N-dialkyl derivatives of aniline and toluidines, Hungary, , ,
ごうせいかいろ 3
1.2 Reagents: Water
- Cu(II)-catalyzed C-H (SP3) oxidation and C-N cleavage: base-switched methylenation and formylation using tetramethylethylenediamine as a carbon sourceChemical Communications (Cambridge, 2012, 48(47), 5928-5930,
ごうせいかいろ 4
- CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary AminesOrganic Letters, 2012, 14(12), 3056-3059,
ごうせいかいろ 5
- C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic CycleJournal of the American Chemical Society, 2013, 135(4), 1248-1251,
ごうせいかいろ 6
- Preparation of N-alkylanilines by alkylation of anilines with alcohols or dialkyl ethers using pentasil-type zeolite catalysts, Federal Republic of Germany, , ,
ごうせいかいろ 7
ごうせいかいろ 8
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
- C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic CycleJournal of the American Chemical Society, 2013, 135(4), 1248-1251,
ごうせいかいろ 9
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
- Preparation of adamantylphosphine alkyl ligands as catalyst component in aromatic Heck reactions, China, , ,
ごうせいかいろ 10
- A new improved catalyst for the palladium-catalyzed amination of aryl chloridesJournal of Molecular Catalysis A: Chemical, 2002, 182, 182-183,
ごうせいかいろ 11
1.2 Reagents: Water
- Copper(II)-catalyzed C-H (sp3) oxidation and C-N cleavage: synthesis of methylene-bridged compounds using TMEDA as a carbon source in waterRSC Advances, 2013, 3(26), 10272-10276,
ごうせいかいろ 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
- Photochemical Cleavage of Benzylic C-N Bond To Release AminesJournal of Organic Chemistry, 2016, 81(15), 6195-6200,
ごうせいかいろ 13
2.1 Reagents: Mesitylene Catalysts: Gold , Titania Solvents: Ethanol ; 10 min; 4 h
- One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au-TiO2Catalysis Science & Technology, 2013, 3(1), 94-98,
ごうせいかいろ 14
- In-situ liquid-phase catalytic hydrogenation for N-alkylationYingyong Huaxue, 2009, 26(10), 1169-1173,
ごうせいかいろ 15
- One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au-TiO2Catalysis Science & Technology, 2013, 3(1), 94-98,
ごうせいかいろ 16
- Quantitative dialkylation of aromatic amines with a minimum excess of alkylation agentRevue Roumaine de Chimie, 1988, 33(3), 283-90,
ごうせいかいろ 17
- Catalysts containing alumina-supported copper, manganese, and rare earths for reductive alkylation of nitrobenzenes and anilines with alcohols, Germany, , ,
ごうせいかいろ 18
ごうせいかいろ 19
- Naphthalene-1,8-diylbis(diphenylmethylium) as an Organic Two-Electron Oxidant: Benzidine Synthesis via Oxidative Self-Coupling of N,N-DialkylanilinesJournal of Organic Chemistry, 2006, 71(17), 6414-6419,
ごうせいかいろ 20
1.2 rt; 8 h, 40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Methyldiphenylsilane Catalysts: Sodium methoxide , Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Hexane ; 72 h, 100 °C
- C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic CycleJournal of the American Chemical Society, 2013, 135(4), 1248-1251,
ごうせいかいろ 21
ごうせいかいろ 22
- A facile, one-pot reductive alkylation of aromatic and heteroaromatic amines in aqueous micellar media: a chemoenzymatic approachOrganic & Biomolecular Chemistry, 2023, 21(20), 4264-4268,
ごうせいかいろ 23
- Amination of aryl chlorides and fluorides toward the synthesis of aromatic amines by palladium-catalyzed route or transition metal free way: Scopes and limitationsJournal of Molecular Catalysis A: Chemical, 2009, 303(1-2), 15-22,
ごうせいかいろ 24
ごうせいかいろ 25
1.2 -
- Highly selective method for the synthesis of substituted alkylpyridinesIzvestiya Akademii Nauk SSSR, 1988, (11), 2600-4,
ごうせいかいろ 26
- Photochemical reactions of substituted benzenes with aliphatic aminesJournal of the Chemical Society, 1981, (1), 295-302,
N,N-Diethyl-m-toluidine Raw materials
- 3-Iodotoluene
- Benzenamine, 3-(chloromethyl)-N,N-diethyl-
- Benzenamine, N,N-diethyl-3-(trifluoromethyl)-
- Stannanamine, 1,1,1-tributyl-N,N-diethyl-
N,N-Diethyl-m-toluidine Preparation Products
N,N-Diethyl-m-toluidine サプライヤー
N,N-Diethyl-m-toluidine 関連文献
-
Amer Hakki,Ralf Dillert,Detlef W. Bahnemann Phys. Chem. Chem. Phys. 2013 15 2992
-
2. 297. Alleged geometrical isomerism in certain anils, and the dipole moment of phenanthridineV. de Gaouck,R. J. W. Le Fèvre J. Chem. Soc. 1939 1392
-
Byung-Jun Jung,Jeong-Ik Lee,Hye Yong Chu,Lee-Mi Do,Jaemin Lee,Hong-Ku Shim J. Mater. Chem. 2005 15 2470
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Biquan Xiong,Shipan Xu,Weifeng Xu,Yu Liu,Limin Zhang,Ke-Wen Tang,Shuang-Feng Yin,Wai-Yeung Wong Org. Chem. Front. 2022 9 3807
-
5. Ligand oxidation in N4 tetradentate Schiff base complexes catalyzed by copper(II) hexafluoroacetylacetonate dihydrate: reaction details and structuresGreg Brewer,Peter Kamaras,Sergey Prytkov,Maoyu Shang,W. Robert Scheidt J. Chem. Soc. Dalton Trans. 1999 4511
-
6. Cyclometallated derivatives of rhodium(III). Activation of C(sp3)–H vs. C(sp2)–H bondsAntonio Zucca,Sergio Stoccoro,Maria Agostina Cinellu,Giovanni Minghetti,Mario Manassero J. Chem. Soc. Dalton Trans. 1999 3431
N,N-Diethyl-m-toluidineに関する追加情報
N,N-Diethyl-m-toluidine (CAS No. 91-67-8): An Overview of Its Properties, Applications, and Recent Research
N,N-Diethyl-m-toluidine (CAS No. 91-67-8) is a versatile organic compound that has found extensive applications in various fields, including chemical synthesis, pharmaceuticals, and materials science. This compound is characterized by its aromatic structure and the presence of two ethyl groups attached to the nitrogen atom of the toluidine moiety. The unique combination of these functional groups imparts N,N-Diethyl-m-toluidine with a range of valuable properties that make it a key intermediate in numerous chemical processes.
Chemically, N,N-Diethyl-m-toluidine is classified as an arylamine, specifically a substituted toluidine. Its molecular formula is C10H15N, and it has a molecular weight of 149.23 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic amine odor. It is soluble in most organic solvents but only slightly soluble in water. These physical properties make it suitable for use in various chemical reactions and formulations.
In the realm of chemical synthesis, N,N-Diethyl-m-toluidine serves as a valuable starting material for the preparation of more complex molecules. One of its primary applications is in the synthesis of dyes and pigments, where it acts as an intermediate in the formation of azo compounds. Azo compounds are widely used in the textile industry for dyeing fabrics and in the production of colorants for various applications. Recent research has also explored the use of N,N-Diethyl-m-toluidine in the development of novel photochromic materials, which can change color upon exposure to light. These materials have potential applications in smart windows, optical data storage, and adaptive coatings.
In the pharmaceutical industry, N,N-Diethyl-m-toluidine has been investigated for its potential as a drug intermediate. It has been used in the synthesis of local anesthetics, such as lidocaine and prilocaine, which are widely used in medical procedures to numb specific areas of the body. The ability to modify the structure of N,N-Diethyl-m-toluidine through various chemical reactions allows for the creation of derivatives with tailored pharmacological properties. For example, recent studies have focused on developing new anesthetic agents with improved safety profiles and longer durations of action.
Beyond its use as a drug intermediate, N,N-Diethyl-m-toluidine has also shown promise in the field of materials science. Researchers have explored its potential as a ligand in coordination chemistry, where it can form stable complexes with metal ions. These complexes have been studied for their catalytic properties and their ability to enhance the performance of catalysts in various chemical reactions. Additionally, N,N-Diethyl-m-toluidine-based materials have been investigated for their use in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic properties of these materials make them attractive candidates for next-generation electronic applications.
The environmental impact of chemicals is an important consideration in their development and use. Recent studies have focused on understanding the environmental fate and behavior of N,N-Diethyl-m-toluidine. Research has shown that it can be biodegraded under certain conditions, although its persistence in aquatic environments may vary depending on factors such as pH and temperature. Efforts are ongoing to develop more environmentally friendly processes for its production and use, with a focus on reducing waste generation and minimizing ecological impact.
In conclusion, N,N-Diethyl-m-toluidine (CAS No. 91-67-8) is a multifaceted compound with a wide range of applications across various industries. Its unique chemical structure and properties make it an essential intermediate in chemical synthesis, pharmaceuticals, and materials science. Ongoing research continues to uncover new possibilities for its use, highlighting its importance as a key player in modern chemistry.
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